REACTION_SMILES
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[Br:5][c:6]1[c:7]([O:18][CH3:19])[c:8]([C:9](=[O:10])[OH:11])[c:12]([O:16][CH3:17])[c:13]([Cl:15])[cH:14]1.[CH2:36]([C:37]([CH3:38])=[O:39])[CH3:40].[CH3:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1.[NH2:27][CH2:28][CH:29]1[N:30]([CH2:34][CH3:35])[CH2:31][CH2:32][CH2:33]1.[S:1]([Cl:2])([Cl:3])=[O:4]>>[Br:5][c:6]1[c:7]([O:18][CH3:19])[c:8]([C:9](=[O:11])[NH:27][CH2:28][CH:29]2[N:30]([CH2:34][CH3:35])[CH2:31][CH2:32][CH2:33]2)[c:12]([O:16][CH3:17])[c:13]([Cl:15])[cH:14]1
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Name
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COc1c(Cl)cc(Br)c(OC)c1C(=O)O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1c(Cl)cc(Br)c(OC)c1C(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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Cc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CCN1CCCC1CN
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
|
|
Type
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product
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Smiles
|
CCN1CCCC1CNC(=O)c1c(OC)c(Cl)cc(Br)c1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |